molecular formula C21H19N3OS2 B2415110 1-(2-methyl-1H-indol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 304683-99-6

1-(2-methyl-1H-indol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2415110
CAS No.: 304683-99-6
M. Wt: 393.52
InChI Key: HJZDWPTVNWSGLY-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a potent, small molecule inhibitor designed to target key oncogenic kinases, with a primary research focus on Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). The compound's mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby suppressing their phosphotransferase activity and subsequent downstream signaling cascades. This targeted inhibition is of significant interest in hematological malignancy research, as constitutive JAK2 signaling is implicated in myeloproliferative neoplasms [Link: https://www.ncbi.nlm.nih.gov/books/NBK1266/], and FLT3 mutations, particularly internal tandem duplications (ITD), are among the most common driver mutations in acute myeloid leukemia (AML) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3727384/]. By disrupting these critical pathways, this inhibitor serves as a valuable chemical probe for elucidating the pathophysiology of these cancers and for evaluating the therapeutic potential of dual JAK2/FLT3 inhibition in preclinical models. Its application extends to immunological research, where JAK-STAT signaling is a central mediator of cytokine-driven processes, allowing investigators to explore mechanisms of immune cell regulation and inflammatory disease. The unique molecular architecture, combining indole and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffolds, confers high potency and selectivity, making it a crucial tool for fundamental biochemical and cell-based assays aimed at advancing targeted cancer therapeutics.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c1-12-18(13-6-2-4-8-15(13)24-12)16(25)10-26-20-19-14-7-3-5-9-17(14)27-21(19)23-11-22-20/h2,4,6,8,11,24H,3,5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZDWPTVNWSGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Key Optimization Parameters

ParameterOptimal ConditionYield Range
Solvent (Step 1)Ethanol85–92%
Catalyst (Step 2)DMSO/AcOH (1:1 v/v)78–90%
Temperature80°C (Step 1), 110°C (Step 2)

How is the compound characterized post-synthesis?

Basic Research Question
Post-synthesis characterization requires multimodal spectroscopic and chromatographic validation:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via 1H^1H-NMR (e.g., δ 2.35–2.58 ppm for methyl groups, δ 7.2–8.57 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, 1650–1700 cm1^{-1}) and thioether (C-S, 650–750 cm1^{-1}) stretches .
  • LC-MS : Validate molecular weight (e.g., m/z 361.0 [M+H]+^+ for analogous compounds) .

Q. Methodological Approach

Docking Studies : Use AutoDock Vina to model interactions with tyrosinase (PDB: 2Y9X). Focus on hydrogen bonding (e.g., pyrimidine N1 with His263) and π-π stacking .

SAR Analysis : Compare IC50_{50} values of derivatives with varying substituents (Table 1).

Q. Table 1: Substituent Effects on Anti-Tyrosinase Activity

SubstituentIC50_{50} (μM)Binding Energy (kcal/mol)
-H45.2-7.8
-Cl12.4-9.1
-tert-butyl78.6-6.3

How to address discrepancies in spectroscopic data between synthetic batches?

Advanced Research Question
Batch-to-batch variations in NMR/IR data often arise from:

  • Incomplete cyclization : Detectable via residual aldehyde protons (δ 9–10 ppm in 1H^1H-NMR).
  • Oxidation byproducts : Identified by LC-MS peaks at m/z +16 (sulfoxide formation).

Q. Resolution Workflow

Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.

Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane).

Reductive Quenching : Add Na2_2S2_2O4_4 to suppress oxidation during workup .

What computational methods are used to study structure-activity relationships?

Advanced Research Question

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein stability (GROMACS, 50 ns runs).
  • Analyze RMSD values (<2 Å for stable binding) .

DFT Calculations :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Use Gaussian09 at B3LYP/6-31G(d) level for energy minimization .

Q. Key Output Metrics

MetricSignificance
Binding Free EnergyPredicts inhibition potency
HOMO-LUMO GapIndicates electron transport capacity

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